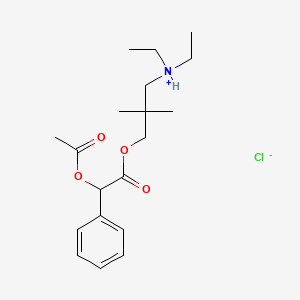
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride is a complex organic compound derived from mandelic acid. Mandelic acid itself is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents . The compound is a derivative of mandelic acid, modified to include diethylamino and dimethylpropyl ester groups, along with acetate and hydrochloride components.
Preparation Methods
The synthesis of mandelic acid derivatives typically involves several steps. Mandelic acid can be prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . The preparation of mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride would involve the esterification of mandelic acid with 3-(diethylamino)-2,2-dimethylpropanol, followed by acetylation and conversion to the hydrochloride salt. Industrial production methods may involve the use of protic acids, thionyl chloride, or other reagents to facilitate these transformations .
Chemical Reactions Analysis
Mandelic acid derivatives undergo various chemical reactions, including:
Oxidation: Mandelic acid can be oxidized to benzaldehyde and formic acid.
Reduction: Reduction of mandelic acid can yield phenylglycolic acid.
Substitution: Esterification and amidation reactions are common, where the hydroxyl group of mandelic acid is substituted with other functional groups
Common reagents used in these reactions include sodium bisulfite, sodium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mandelic acid and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mandelic acid derivatives involves their interaction with biological molecules. For example, mandelic acid can inhibit bacterial growth by disrupting cell wall synthesis. The diethylamino and dimethylpropyl ester groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The acetate and hydrochloride components can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride can be compared with other mandelic acid derivatives such as:
Mandelic acid, 3,4-dimethoxy-, methyl ester: This compound has similar esterification but different substituents on the aromatic ring.
2-Chloromandelic acid: A chlorinated derivative with distinct chemical properties and applications.
Phenylglycolic acid: A reduction product of mandelic acid with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
67465-37-6 |
|---|---|
Molecular Formula |
C19H30ClNO4 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
[3-(2-acetyloxy-2-phenylacetyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C19H29NO4.ClH/c1-6-20(7-2)13-19(4,5)14-23-18(22)17(24-15(3)21)16-11-9-8-10-12-16;/h8-12,17H,6-7,13-14H2,1-5H3;1H |
InChI Key |
JJPRJLIMZNKMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)OC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


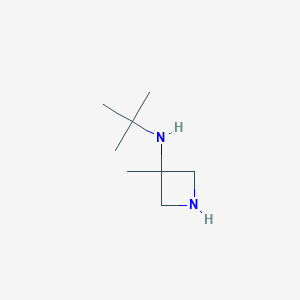
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
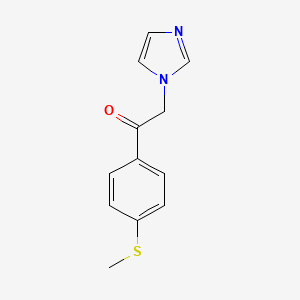
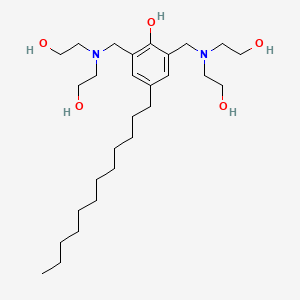
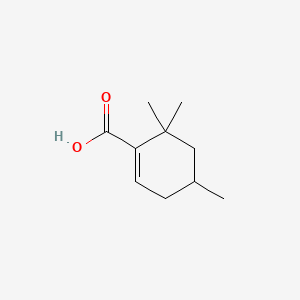

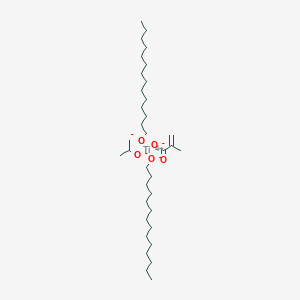
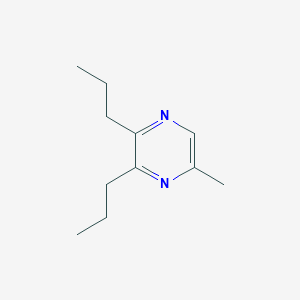
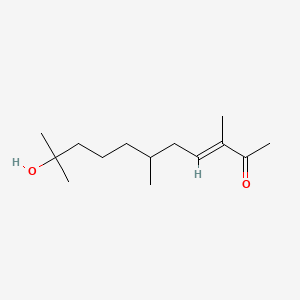
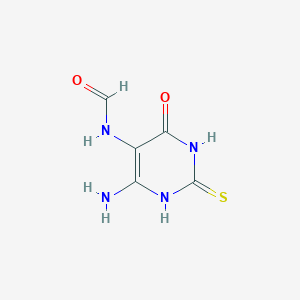
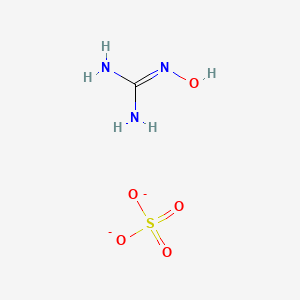

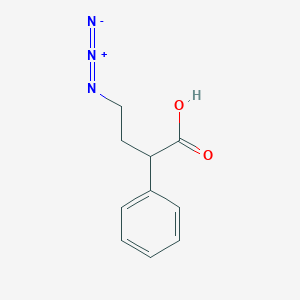
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
